molecular formula C11H22O8 B12719469 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid CAS No. 179761-35-4

2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid

Cat. No.: B12719469
CAS No.: 179761-35-4
M. Wt: 282.29 g/mol
InChI Key: SBUMCKKGDYMCGJ-UHFFFAOYSA-N
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Description

2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid is a compound that combines the properties of a polyether and a dicarboxylic acid This compound is known for its versatility and is used in various industrial and scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol typically involves the ethoxylation of ethylene glycol. This process includes the reaction of ethylene oxide with ethylene glycol under controlled conditions to produce the desired polyether. The reaction is usually catalyzed by a base such as sodium hydroxide and conducted at elevated temperatures and pressures to ensure complete conversion.

Pentanedioic acid can be synthesized through the oxidation of cyclopentane or by the hydrolysis of adipic acid. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or nitric acid.

Industrial Production Methods

In industrial settings, the production of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol involves large-scale ethoxylation reactors where ethylene oxide is reacted with ethylene glycol in the presence of a catalyst. The process is carefully monitored to control the degree of ethoxylation and ensure the production of a consistent product.

Pentanedioic acid is produced industrially through the catalytic oxidation of cyclopentane or the hydrolysis of adipic acid. These processes are carried out in large reactors with continuous monitoring of reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxyethoxy)ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Esterification: Reaction with carboxylic acids or their derivatives to form esters.

    Etherification: Formation of ethers through reaction with alkyl halides.

Pentanedioic acid primarily undergoes:

    Reduction: Reduction to form pentanediol.

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Esterification: Esters.

    Reduction: Alcohols.

Scientific Research Applications

2-[2-(2-Hydroxyethoxy)ethoxy]ethanol and pentanedioic acid have numerous applications in scientific research:

    Chemistry: Used as solvents, reagents, and intermediates in organic synthesis.

    Biology: Employed in the preparation of biocompatible materials and as components in drug delivery systems.

    Medicine: Utilized in the formulation of pharmaceuticals and as excipients in drug formulations.

    Industry: Applied in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol involves its ability to form hydrogen bonds due to the presence of hydroxyl groups. This property makes it an effective solvent and reagent in various chemical reactions. Pentanedioic acid acts as a dicarboxylic acid, participating in reactions that involve the formation of esters, amides, and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethoxyethoxy)ethanol: A similar polyether compound used as a solvent and in various industrial applications.

    Diethylene glycol: Another polyether with similar properties but different molecular structure.

    Adipic acid: A dicarboxylic acid similar to pentanedioic acid but with a longer carbon chain.

Uniqueness

2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid is unique due to its combination of polyether and dicarboxylic acid properties, making it versatile for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

179761-35-4

Molecular Formula

C11H22O8

Molecular Weight

282.29 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethanol;pentanedioic acid

InChI

InChI=1S/C6H14O4.C5H8O4/c7-1-3-9-5-6-10-4-2-8;6-4(7)2-1-3-5(8)9/h7-8H,1-6H2;1-3H2,(H,6,7)(H,8,9)

InChI Key

SBUMCKKGDYMCGJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CC(=O)O.C(COCCOCCO)O

Origin of Product

United States

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